(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-halo acid with thiourea under basic conditions.
Bromination and Methoxylation: The aromatic ring is brominated and methoxylated using bromine and methanol, respectively.
Allylation and Propargylation:
Benzylidene Formation: The final step involves the condensation of the aromatic aldehyde with the thiazolidine-2,4-dione core under acidic or basic conditions to form the benzylidene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and allyl groups.
Reduction: Reduction reactions can target the benzylidene double bond and the thiazolidine ring.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include reduced thiazolidine derivatives and saturated benzylidene compounds.
Substitution: Products include various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities warrant further investigation.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.
Compounds from Knoevenagel Condensation: These compounds share a similar benzylidene structure.
Radical-triggered translocation compounds: These compounds undergo similar functional group transformations.
Uniqueness
The uniqueness of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its thiazolidine-2,4-dione core is particularly noteworthy for its biological activity.
Properties
IUPAC Name |
(5E)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4S/c1-4-6-19-16(20)15(24-17(19)21)9-11-8-13(22-3)14(10-12(11)18)23-7-5-2/h1,5,8-10H,2,6-7H2,3H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHGJJINKWCBM-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC#C)Br)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Br)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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